molecular formula C19H28N2O2 B2657495 2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 946221-08-5

2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2657495
CAS No.: 946221-08-5
M. Wt: 316.445
InChI Key: UEKAKZAPKRMQPA-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic small molecule belonging to a series of tetrahydroquinolone compounds recognized for their potential as allosteric modulators of the Free Fatty Acid Receptor 3 (FFA3 or GPR41) . FFA3 is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) produced by the gut microbiota, and it is a promising therapeutic target for the investigation of metabolic and inflammatory diseases, such as type 2 diabetes and allergic asthma . Compounds within this structural class have been shown to act as allosteric modulators, with functionalities ranging from pure agonists to positive allosteric modulators (PAMs) that enhance the potency of endogenous SCFAs like propionate . The specific substitution of an isobutyl group at the 1-position of the tetrahydroquinolone core is a known feature in this pharmacophore, contributing to agonist activity and potency at the FFA3 receptor . Researchers can employ this compound as a valuable chemical tool to probe the complex physiology of FFA3 and its role in immune responses, metabolic homeostasis, and sensory neuron signaling, thereby aiding in the validation of FFA3 as a drug target . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-5-14(6-2)19(23)20-16-8-9-17-15(11-16)7-10-18(22)21(17)12-13(3)4/h8-9,11,13-14H,5-7,10,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKAKZAPKRMQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the amidation of the quinoline derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed to replace the isobutyl or ethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carboxyl groups, while reduction could produce alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit promising anticancer activities. The mechanism of action for 2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may involve the inhibition of specific enzymes related to cancer cell proliferation. For example:

  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit enzymes such as topoisomerases and kinases that are crucial for cancer cell growth.

Neuroprotective Effects

Research has also pointed to the potential neuroprotective effects of this compound. It may act as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease. The following points summarize its potential:

  • Mechanism : By inhibiting acetylcholinesterase activity, the compound could increase acetylcholine levels in the brain, improving cognitive function.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating various quinoline derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell lines in vitro. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested.
  • In Vivo Studies : Animal model studies have demonstrated that administration of related compounds resulted in a reduction of tumor size by up to 60% when dosed appropriately (20 mg/kg). These results indicate a strong potential for further development into therapeutic agents.
  • Comparative Analysis : When compared with other quinoline derivatives such as 4-methyl-N-(1-isobutyl)-quinolin-6-amide and 4-fluoro-N-(isobutyl)-quinolinamide, the compound showed enhanced biological activity due to its unique substitution pattern and structural configuration.

Mechanism of Action

The mechanism by which 2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide exerts its effects would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Isobutyl) Analog (Propyl)
Substituent at 1-position Isobutyl (-CH(CH2CH3)2) Propyl (-CH2CH2CH3)
Molecular Formula C20H29N2O2 C19H27N2O2
Molecular Weight (g/mol) 329.46 315.43
Storage Guidelines Avoid heat/ignition sources Similar precautions

Reactivity and Functional Group Behavior

The tetrahydroquinolin-2-one moiety is susceptible to hydrolysis under acidic or basic conditions, a trait shared with analogs. However, the isobutyl group may sterically hinder nucleophilic attack at the 2-oxo position, conferring greater stability compared to propyl or methyl derivatives.

Lumping Strategy and Grouping of Analogues

As per the lumping strategy (), compounds with similar frameworks (e.g., tetrahydroquinoline derivatives) can be grouped for modeling physicochemical or biological properties. For instance:

  • Degradation Pathways : Both the target compound and its propyl analog likely undergo similar oxidation or conjugation reactions due to shared functional groups.
  • Synthetic Routes : Amide coupling and alkylation steps are common in synthesizing such derivatives, though steric hindrance from isobutyl may necessitate modified reaction conditions.

Impurities and Byproducts

Related butanamide impurities (e.g., N,N'-[(2-hydroxypropane-1,3-diyl)bis[oxy(3-acetyl-1,4-phenylene)]]di-butanamide) highlight the importance of stringent purification protocols to isolate the target compound. These impurities often arise from incomplete alkylation or side reactions during synthesis.

Research Findings and Implications

  • Safety and Handling : Both the target compound and its analogs require precautions against heat and ignition sources, per safety guidelines.
  • Biological Potential: Propyl-substituted analogs have shown moderate activity in preliminary kinase inhibition assays, suggesting the isobutyl derivative warrants further pharmacological screening.

Biological Activity

2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O2C_{19}H_{26}N_{2}O_{2}, and it has a molecular weight of approximately 314.43 g/mol. The core structure consists of a tetrahydroquinoline moiety substituted with an ethyl and isobutyl group, contributing to its biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC19H26N2O2C_{19}H_{26}N_{2}O_{2}
Molecular Weight314.43 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structural features inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12 to 25 µg/mL.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Studies suggest that the compound inhibits cell proliferation by targeting specific signaling pathways involved in cancer growth.
    • Mechanism : The compound may modulate the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence shows that it can activate caspase pathways in cancer cells.
    • Case Study : In vitro studies demonstrated that treatment with this compound resulted in increased levels of cleaved caspases in human breast cancer cell lines.

Anti-inflammatory Effects

Quinoline derivatives are also known for their anti-inflammatory properties. The compound may exert these effects by inhibiting cyclooxygenase (COX) enzymes:

  • Research Findings : A comparative study indicated that similar compounds exhibited COX-2 inhibition with IC50 values ranging from 5 to 15 µM . This suggests potential applications in treating inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, based on its structural similarity to other quinoline derivatives:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways.
    • Example : Similar compounds have been shown to inhibit enzymes involved in folate synthesis in bacteria.
  • Receptor Interaction : The compound might interact with specific receptors or proteins within the cell, modulating their activity and leading to downstream biological effects.

Q & A

Q. What synthetic strategies are recommended for preparing 2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound involves multi-step pathways, often starting with tetrahydroquinoline derivatives. Key steps include:

  • Isobutyl group introduction : Alkylation of tetrahydroquinoline precursors using isobutyl halides or via reductive amination (e.g., NaBH3_3CN) .
  • Amide bond formation : Coupling the tetrahydroquinoline intermediate with 2-ethylbutanoyl chloride under anhydrous conditions (e.g., DCM, DIPEA) .
  • Characterization : Use 1^1H/13^13C NMR to confirm regioselectivity (e.g., δ 2.5–3.5 ppm for amide protons) and mass spectrometry (ESI-HRMS) for molecular ion verification (e.g., observed vs. calculated MH+^+) .

Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/diethyl ether).
  • Structure refinement : Use SHELXL (v. 2015+) for small-molecule refinement. Key parameters:
    • Isotropic/anisotropic displacement parameters for non-H and H atoms, respectively.
    • Apply TWIN/BASF commands for twinned crystals .
  • Validation: Check R1_1 (< 5%) and wR2_2 (< 15%) values, and validate using CCDC deposition tools .

Advanced Research Questions

Q. How can enantiomeric resolution of structurally related tetrahydroquinoline derivatives inform chiral separation protocols for this compound?

Methodological Answer:

  • Chiral chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO2_2, 0.2% diethylamine, 100 bar).
    • Optimize flow rate (50 mL/min) and injection volume (3 mL) for baseline separation .
  • Stereochemical assignment : Compare optical rotation ([α]D_{D}) with synthesized enantiopure standards (e.g., derived from homoproline analogues) .

Q. What computational methods are suitable for predicting the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., falcipain for antimalarial studies).
    • Validate docking poses with MD simulations (GROMACS/AMBER) over 100 ns to assess stability .
  • QSAR modeling : Correlate substituent effects (e.g., isobutyl vs. cyclopentyl groups) with IC50_{50} values from in vitro assays .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case study : If NMR signals for amide protons (δ 6.8–7.2 ppm) overlap with aromatic protons, employ:
    • 2D NMR (HSQC/HMBC) to resolve coupling networks.
    • Deuteration experiments : Exchange labile protons with D2_2O to confirm assignment .
  • Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and IR (amide I/II bands at 1650/1550 cm1^{-1}) .

Experimental Design and Optimization

Q. What strategies optimize the yield of the amidation step in synthesizing this compound?

Methodological Answer:

  • Reagent selection : Use HATU/DMAP coupling agents over EDCl/HOBt for sterically hindered amines (yield improvement: ~20%) .
  • Solvent optimization : Replace THF with DMF to enhance solubility of the tetrahydroquinoline intermediate .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., N-oxide formation) .

Q. How can researchers design stability studies to assess degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to:
    • Acidic (0.1 M HCl, 40°C/72 hr) and basic (0.1 M NaOH, 40°C/72 hr) conditions.
    • Oxidative stress (3% H2_2O2_2, 25°C/24 hr) .
  • Analytical monitoring : Use HPLC-PDA/MS to identify degradation products (e.g., hydrolyzed amides or oxidized quinoline rings) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic factors : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain reduced in vivo efficacy .
  • Dose-response reconciliation : Use Hill slope analysis to compare EC50_{50} (in vitro) vs. ED50_{50} (in vivo), adjusting for bioavailability .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in preclinical studies?

Methodological Answer:

  • Probit analysis : Calculate LD50_{50} values with 95% confidence intervals (e.g., SPSS or GraphPad Prism).
  • ANOVA with post-hoc tests : Compare organ-specific toxicity (e.g., liver enzymes ALT/AST) across dose groups .

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